Bilirubin conjugate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Standard for Liver Function Tests

[1] Lee Biosolutions - Bilirubin Conjugate, Ditaurate, Sodium Salt

Understanding Bilirubin Metabolism

Researchers utilize bilirubin conjugate to study the intricate process of bilirubin metabolism within the body. Bilirubin, a yellow pigment byproduct of red blood cell breakdown, undergoes conjugation in the liver with molecules like glucuronic acid. This conjugation enhances its water solubility, facilitating excretion through bile [2]. By studying bilirubin conjugate, scientists can gain insights into potential disruptions in this pathway leading to jaundice and other liver disorders.

Drug-Bilirubin Interaction Studies

Bilirubin conjugate finds application in research investigating potential interactions between drugs and bilirubin. Since certain medications can impede the conjugation or excretion of bilirubin, leading to elevated levels, studying their interaction with bilirubin conjugate helps predict and mitigate these adverse effects [3].

[3] The American Society for Clinical Pharmacology and Therapeutics - The Clinical Importance of Bilirubin

Development of Therapeutic Agents

Researchers are exploring the potential of bilirubin conjugate or its derivatives for therapeutic applications. Studies suggest bilirubin's antioxidant and anti-inflammatory properties might be beneficial in conditions like gastric ulcers and neurodegenerative diseases. By investigating these possibilities using bilirubin conjugate, researchers can pave the way for novel therapeutic strategies [4, 5].

[4] ResearchGate - Synthesis and characterization of the chitosan-bilirubin conjugate...

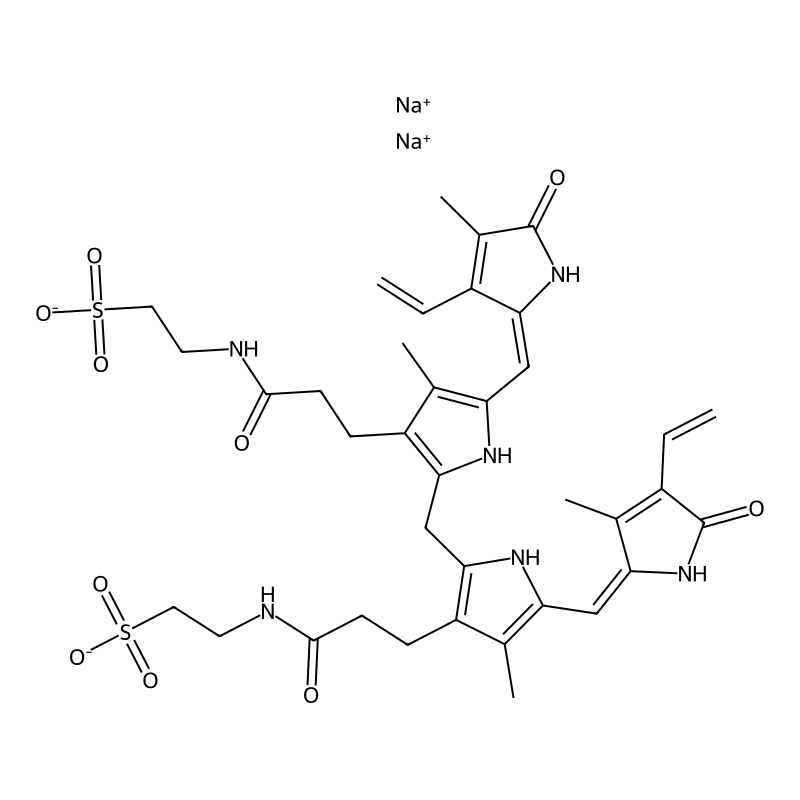

Bilirubin conjugate, primarily referred to as conjugated bilirubin, is a water-soluble form of bilirubin formed in the liver when unconjugated bilirubin is enzymatically linked to glucuronic acid. This process is crucial for the detoxification and excretion of bilirubin, a byproduct of heme metabolism. The structure of bilirubin consists of an open-chain tetrapyrrole, which is derived from the breakdown of heme into biliverdin and subsequently reduced to bilirubin by biliverdin reductase. The conversion of bilirubin into its conjugated form is essential for its solubility in bile and its elimination from the body .

The primary chemical reaction involved in the formation of bilirubin conjugate is the glucuronidation process, where unconjugated bilirubin undergoes a reaction with glucuronic acid. This reaction is catalyzed by a family of enzymes known as uridine-diphosphoglucuronic glucuronosyltransferases (UGT), with UDPGT1A1 being the most significant isoform for bilirubin conjugation. The conjugation process alters the physicochemical properties of bilirubin, rendering it water-soluble and facilitating its excretion via bile .

The Van den Bergh reaction is a notable chemical test that measures the levels of conjugated bilirubin in blood. In this reaction, bilirubin reacts with diazotized sulfanilic acid to produce azobilirubin, which is a colored compound that indicates the presence of conjugated bilirubin .

Bilirubin exhibits several biological activities, primarily recognized for its role as an antioxidant. It scavenges reactive oxygen species and protects cells from oxidative stress, particularly in neuronal tissues. Studies suggest that bilirubin's antioxidant properties may prevent excitotoxicity and neuronal death during neurotransmission processes . Furthermore, elevated levels of unconjugated bilirubin have been associated with various physiological conditions, including jaundice and liver disease, highlighting its importance in metabolic pathways and cellular health.

The synthesis of bilirubin conjugate occurs naturally within the liver through the following steps:

- Heme Breakdown: Heme is oxidatively cleaved by heme oxygenase to produce biliverdin.

- Reduction: Biliverdin is reduced to unconjugated bilirubin by biliverdin reductase.

- Conjugation: Unconjugated bilirubin is then conjugated to glucuronic acid through the action of UDP-glucuronyl transferase enzymes.

Synthetic methods for creating bilirubin conjugates have also been explored, such as producing ditaurobilirubin disodium salt through chemical synthesis techniques involving liquid chromatography and nuclear magnetic resonance spectroscopy .

Conjugated bilirubin plays a crucial role in clinical diagnostics, particularly in assessing liver function and diagnosing jaundice. Measurement of total and direct (conjugated) bilirubin levels in serum helps differentiate between various types of jaundice—pre-hepatic, hepatic, and post-hepatic—allowing for appropriate clinical intervention .

Additionally, due to its antioxidant properties, there is ongoing research into potential therapeutic applications of bilirubin in conditions associated with oxidative stress, such as neurodegenerative diseases.

Bilirubin interacts with various physiological components during its metabolism and excretion. For instance:

- Albumin Binding: Unconjugated bilirubin binds to serum albumin for transport to the liver. This binding is crucial as it prevents toxicity due to free bilirubin in circulation.

- Enzymatic Interactions: The activity of enzymes such as heme oxygenase and UDP-glucuronyl transferases directly influences the levels of both unconjugated and conjugated bilirubin.

- Phototherapy: In newborns with hyperbilirubinemia, exposure to light converts unconjugated bilirubin into more soluble forms that can be excreted without requiring conjugation .

Bilirubin shares structural similarities with several other compounds involved in heme metabolism and related biological functions. Here are some notable compounds:

| Compound Name | Structure Type | Water Solubility | Unique Features |

|---|---|---|---|

| Biliverdin | Open-chain tetrapyrrole | Yes (water-soluble) | Precursor to bilirubin; green pigment |

| Heme | Porphyrin | No | Iron-containing compound; precursor to biliverdin |

| Phycobilin | Open-chain tetrapyrrole | Yes | Light-harvesting pigment in algae |

| Phytochrome | Open-chain tetrapyrrole | Yes | Light-sensing pigment in plants |

Uniqueness of Bilirubin Conjugate:

Bilirubin conjugate is unique due to its specific role in detoxification and elimination processes within the human body. Unlike other compounds like biliverdin or heme, which are primarily involved in energy capture or storage, conjugated bilirubin's transformation into a water-soluble form allows it to be efficiently excreted via bile, preventing potential toxicity from accumulated heme breakdown products .

Bilirubin conjugates represent a fundamental class of water-soluble bile pigments formed through enzymatic glucuronidation of unconjugated bilirubin. The molecular composition of these conjugates demonstrates a systematic progression from the hydrophobic unconjugated form to increasingly hydrophilic conjugated derivatives [1] .

Bilirubin Monoglucuronide exhibits a molecular formula of C39H44N4O12 with a molecular weight of 760.79 g/mol [3] [4]. This compound contains a single glucuronic acid moiety attached to one of the propionic acid side chains of the bilirubin tetrapyrrole core structure [1]. The monoglucuronide represents an intermediate conjugation state where partial hydrophilic transformation has occurred while maintaining one unconjugated propionic acid chain [5].

Bilirubin Diglucuronide possesses the molecular formula C45H52N4O18 with a molecular weight of 936.9 g/mol [6]. This fully conjugated form contains two glucuronic acid units, each linked to the respective propionic acid side chains located at the C8 and C12 positions of the central pyrrole rings [7]. Under normal physiological conditions, bilirubin diglucuronide represents the predominant conjugated form synthesized in hepatocytes, with a typical ratio of monoglucuronide to diglucuronide of approximately 1:4 in bile [1].

The tetrapyrrole backbone common to all bilirubin forms consists of four pyrrole rings connected by methine bridges in an open-chain configuration [8] [9]. This structure fundamentally differs from the cyclic tetrapyrroles found in heme and chlorophyll, conferring unique spectroscopic and chemical properties [10]. The unconjugated bilirubin molecule, with molecular formula C33H36N4O6 and molecular weight 584.67 g/mol, serves as the structural foundation for both conjugated forms [11] [12].

Geometric Isomerism plays a crucial role in bilirubin conjugate stability and biological activity. The naturally occurring bilirubin exists predominantly in the 4Z,15Z configuration, characterized by Z-configuration double bonds at positions 4 and 15 [13] [14]. This configuration enables extensive intramolecular hydrogen bonding, creating a rigid, ridge-tile-shaped structure that renders the molecule water-insoluble [10]. Upon photoisomerization, alternative configurations such as 4Z,15E, 4E,15Z, and 4E,15E become accessible, each exhibiting distinct solubility characteristics [14].

The 4Z,15E isomer demonstrates particular clinical significance due to its enhanced water solubility compared to the natural 4Z,15Z form. This photoisomer can be excreted more readily without requiring conjugation, making it therapeutically relevant in phototherapy treatment of neonatal jaundice [14]. Crystal structure analysis has revealed that the 4Z,15E configuration adopts a more extended conformation, disrupting the intramolecular hydrogen bonding network that stabilizes the natural isomer [14].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Number of Glucuronic Acid Units | Water Solubility |

|---|---|---|---|---|

| Bilirubin Monoglucuronide | C39H44N4O12 | 760.79 | 1 | High |

| Bilirubin Diglucuronide | C45H52N4O18 | 936.9 | 2 | Very High |

| Unconjugated Bilirubin | C33H36N4O6 | 584.67 | 0 | Very Low |

Hydrophilic Transformation Through Glucuronic Acid Conjugation

The glucuronidation process represents a critical phase II metabolic transformation that converts lipophilic bilirubin into water-soluble conjugates suitable for biliary and renal excretion [15] [16]. This enzymatic process fundamentally alters the physicochemical properties of bilirubin by disrupting the intramolecular hydrogen bonding network that maintains the molecule's hydrophobic character [17] [18].

Mechanistic Aspects of Glucuronidation involve the transfer of glucuronic acid from uridine diphosphoglucuronic acid to the propionic acid side chains of bilirubin [1]. The reaction proceeds through a compulsory ordered bi-bi kinetic mechanism, where uridine diphosphoglucuronic acid first binds to the uridine diphosphoglucuronosyltransferase enzyme, followed by bilirubin substrate binding and subsequent glucuronic acid transfer [15]. The enzyme responsible for this conjugation, designated UGT1A1, demonstrates highest activity at pH 7.4 and catalyzes the formation of both monoglucuronide and diglucuronide derivatives [5].

Human liver studies have demonstrated that bilirubin monoglucuronide formation occurs at a rate of 625 ± 51 nmoles per 20 minutes per gram of liver tissue, while diglucuronide synthesis proceeds at 21 ± 7 nmoles per gram liver per 20 minutes via the uridine diphosphoglucuronic acid-dependent pathway [5]. An alternative dismutation pathway contributes significantly to diglucuronide formation, proceeding at 470 ± 112 nmoles per gram liver per minute with optimal activity at pH 6.6 [5].

Structural Modifications resulting from glucuronidation include the attachment of glucuronic acid moieties through glycosidic bonds to the carboxyl groups of the propionic acid side chains [19] [7]. Each glucuronic acid unit contributes additional hydroxyl groups and a carboxyl group to the molecule, significantly increasing its polarity and hydrogen bonding capacity with water molecules [20]. The glucuronic acid moiety possesses the structure of a six-membered pyranose ring with hydroxyl groups at positions 2, 3, and 4, and a carboxyl group at position 1 [15].

The transformation from unconjugated to conjugated bilirubin involves disruption of the ridge-tile conformation stabilized by six intramolecular hydrogen bonds in the native molecule [10]. These hydrogen bonds link the lactam carbonyl oxygens and pyrrole nitrogens of the terminal rings to the carboxyl groups of the propionic acid chains [21]. Glucuronidation prevents the formation of these stabilizing interactions, forcing the molecule to adopt a more extended conformation that facilitates interaction with the aqueous environment [18].

Solubility Enhancement achieved through glucuronidation represents a dramatic shift in molecular behavior. Unconjugated bilirubin demonstrates extremely limited water solubility due to its extensive intramolecular hydrogen bonding, requiring albumin binding for transport in plasma [17]. The conjugated forms exhibit progressively increased hydrophilicity, with monoglucuronide showing significant water solubility and diglucuronide demonstrating very high aqueous solubility [16].

The hydrophilic transformation also modifies the excretory behavior of bilirubin conjugates. While unconjugated bilirubin cannot be excreted unchanged due to its lipophilic nature and tendency to cross lipid membranes, conjugated forms resist passive reabsorption due to their hydrophilicity and increased molecular size [1] [16]. This property ensures efficient elimination of the potentially toxic bilirubin metabolites through bile and, to a lesser extent, urine [19].

| Property | Unconjugated Bilirubin | Bilirubin Monoglucuronide | Bilirubin Diglucuronide |

|---|---|---|---|

| Core Structure | Open-chain tetrapyrrole | Tetrapyrrole + 1 glucuronic acid | Tetrapyrrole + 2 glucuronic acids |

| Hydrogen Bonding Pattern | Six intramolecular bonds | Disrupted bonding | Fully disrupted bonding |

| Hydrophilicity | Hydrophobic | Hydrophilic | Highly hydrophilic |

| Stability in Aqueous Media | Unstable | Stable | Very stable |

| Excretion Route | Cannot be excreted unchanged | Bile/urine | Predominantly bile |

X-ray Crystallography and Nuclear Magnetic Resonance Studies on Conjugate Stability

Crystallographic and spectroscopic investigations have provided fundamental insights into the structural basis of bilirubin conjugate stability and their conformational behavior in different environments. These studies have elucidated the molecular mechanisms underlying the enhanced stability and solubility of conjugated forms compared to unconjugated bilirubin [22] [23] [24].

X-ray Crystallographic Analysis of bilirubin has revealed the critical importance of intramolecular hydrogen bonding in determining molecular conformation and stability. The crystal structure of unconjugated bilirubin demonstrates a rigid, involuted structure characterized by a ridge-tile conformation stabilized by six intramolecular hydrogen bonds [22] [10]. This crystallographic evidence supports the concept that conjugation disrupts this highly ordered structure, leading to increased molecular flexibility and enhanced water solubility [23].

Recent crystallographic studies have identified multiple polymorphic forms of bilirubin crystals, designated as Forms I, II, and III [23]. Form I crystallizes in the space group P1 with two molecular sites in the asymmetric unit, both containing disordered mixtures of M- and P-helical conformers. Form II represents a solvate structure with 5% void space, while Form III contains 25% void space and incorporates methanol and chloroform molecules. These structural variations demonstrate the conformational flexibility of the bilirubin molecule and its ability to adopt different packing arrangements in crystalline environments [23].

The crystallographic analysis of human serum albumin complexed with bilirubin has provided unprecedented insights into protein-ligand interactions [14]. The crystal structure, determined to 2.42 Å resolution, revealed the 4Z,15E bilirubin isomer bound to an L-shaped pocket in subdomain IB of the albumin molecule. This structural evidence demonstrates the preferential binding of the photoisomerized form and provides a molecular basis for understanding bilirubin transport and phototherapy mechanisms [14].

Nuclear Magnetic Resonance Spectroscopy has proven invaluable for characterizing bilirubin conjugates in solution and solid states. Comprehensive Nuclear Magnetic Resonance studies have achieved nearly complete assignments of 1H, 13C, and 15N chemical shifts for bilirubin in both liquid and solid phases [24]. These investigations have revealed fundamental differences between the solution and crystal conformations of bilirubin molecules.

Liquid-state Nuclear Magnetic Resonance data indicate that monomeric bilirubin in chloroform solution adopts 3-vinyl anti conformers, while crystalline bilirubin exists as 3-vinyl syn conformers [24]. This conformational change between solution and solid states leads to characteristic differences in Nuclear Magnetic Resonance resonances and provides insights into the molecular flexibility of the bilirubin backbone [24]. The experimental liquid-state Nuclear Magnetic Resonance data are well reproduced by density functional theory calculations using the B3LYP exchange-correlation functional with the 6-311+G(2d,p) basis set [24].

Stability Studies utilizing Nuclear Magnetic Resonance spectroscopy have demonstrated the dependence of bilirubin stability on environmental factors including temperature, light exposure, and pH [25]. Bilirubin conjugates exhibit enhanced stability compared to unconjugated forms, with conjugated bilirubin maintaining integrity for extended periods under appropriate storage conditions [25]. The hydrophilic nature of conjugated forms contributes to their stability in aqueous environments, whereas unconjugated bilirubin requires protection from light and alkaline conditions to prevent degradation [26].

Inverse Raman spectroscopy studies have complemented Nuclear Magnetic Resonance investigations by providing detailed vibrational information about bilirubin and its conjugates [27]. These studies have identified characteristic bands associated with different structural elements, including the exo double bond at 1613 cm⁻¹ in chloroform and 1610 cm⁻¹ in dimethyl sulfoxide. The presence or absence of internal hydrogen bonding strongly influences the Raman spectrum, with conjugated forms showing distinct spectral features compared to unconjugated bilirubin [27].

Structural Dynamics revealed through combined crystallographic and Nuclear Magnetic Resonance approaches demonstrate that bilirubin conjugates possess greater conformational flexibility than their unconjugated counterpart. The disruption of intramolecular hydrogen bonding upon glucuronidation allows for increased molecular motion and enhanced interaction with surrounding solvent molecules [18]. This increased flexibility contributes to the improved solubility and stability of conjugated forms in biological systems.

Ex vivo Nuclear Magnetic Resonance spectroscopy studies have provided insights into the metabolic behavior of bilirubin conjugates in biological systems [28]. These investigations have revealed systematic alterations in bilirubin-related metabolites in various brain regions, demonstrating the utility of Nuclear Magnetic Resonance techniques for studying bilirubin metabolism and its physiological effects [28]. The detection and quantification of glucuronic acid in bile using 1H Nuclear Magnetic Resonance spectroscopy has established the technique as a valuable tool for studying bilirubin conjugate metabolism [29].

| Isomer Configuration | Stability | Solubility | Clinical Relevance |

|---|---|---|---|

| 4Z,15Z (natural) | Most stable | Lowest | Predominant form in blood |

| 4Z,15E (photoisomer) | Moderately stable | Increased | Important in phototherapy |

| 4E,15Z (photoisomer) | Less stable | Moderate | Minor photoproduct |

| 4E,15E (photoisomer) | Least stable | Highest | Rare photoproduct |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant